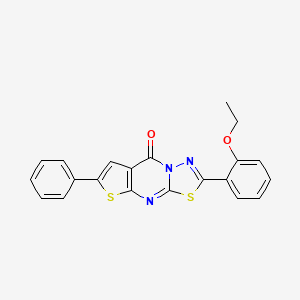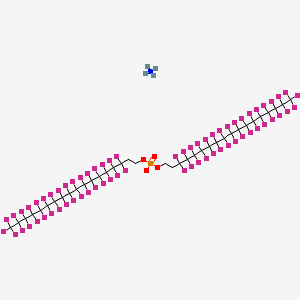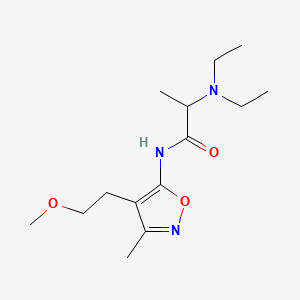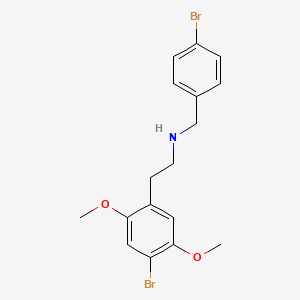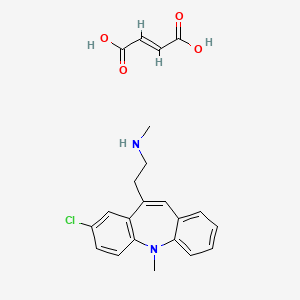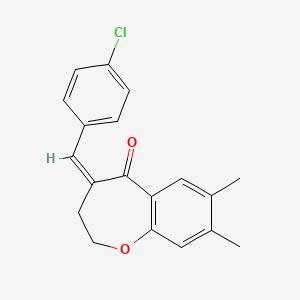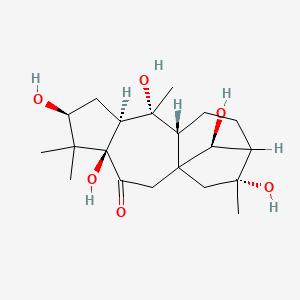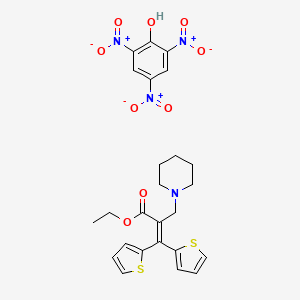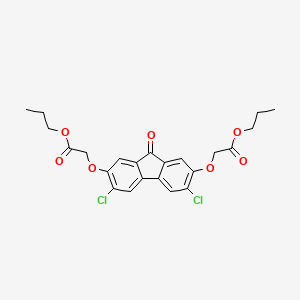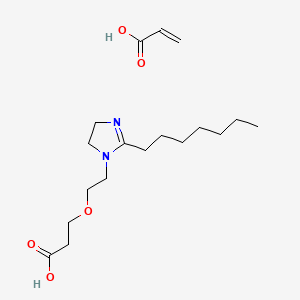
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate is a complex organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of an imidazoline ring, a heptyl chain, and an acrylate group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate typically involves the reaction of 2-(2-carboxyethoxy)ethylamine with heptyl isocyanate, followed by cyclization to form the imidazoline ring. The acrylate group is then introduced through esterification with acrylic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maintain product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted products. These derivatives have unique properties and applications in different fields.
Aplicaciones Científicas De Investigación
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with receptors and enzymes, modulating their activity. The acrylate group can participate in polymerization reactions, forming cross-linked networks that enhance the compound’s properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-1H-imidazol-1-ium hydroxide
- 2-(2-(2-Carboxyethoxy)ethoxy)ethyl N-acetyltyrosylseryltyrosylphenylalanylprolylserylvalinate
Uniqueness
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the imidazoline ring and the acrylate group allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.
Propiedades
Número CAS |
72089-05-5 |
|---|---|
Fórmula molecular |
C18H32N2O5 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C15H28N2O3.C3H4O2/c1-2-3-4-5-6-7-14-16-9-10-17(14)11-13-20-12-8-15(18)19;1-2-3(4)5/h2-13H2,1H3,(H,18,19);2H,1H2,(H,4,5) |
Clave InChI |
MAQXBNPRFOSLAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NCCN1CCOCCC(=O)O.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



